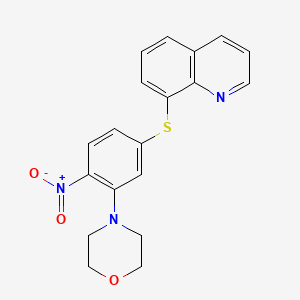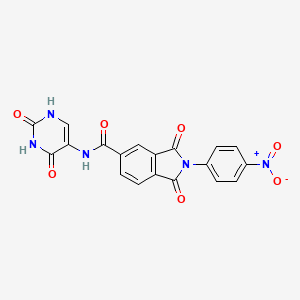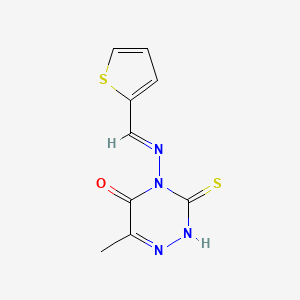![molecular formula C26H24N4O6S2 B3885028 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] CAS No. 39631-45-3](/img/structure/B3885028.png)
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one]
Overview
Description
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] is a useful research compound. Its molecular formula is C26H24N4O6S2 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] is 552.11372685 g/mol and the complexity rating of the compound is 972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CCG-3100, also known as 2,2’-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one], primarily targets the RhoA/serum response factor (SRF) pathway . The key target within this pathway is the myocardin-related transcription factor A (MRTF-A) . MRTF-A plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-3100 acts as an inhibitor of the RhoA/SRF pathway . It inhibits the nuclear accumulation of MRTF-A .
Biochemical Pathways
The RhoA/SRF pathway is a key biochemical pathway affected by CCG-3100 . This pathway is involved in the regulation of gene expression, cell growth, and cell differentiation . By inhibiting this pathway, CCG-3100 can potentially suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence are often used to predict these properties .
Result of Action
The inhibition of the RhoA/SRF pathway by CCG-3100 leads to a decrease in the nuclear accumulation of MRTF-A . This results in the suppression of several cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . This can potentially lead to the suppression of various pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S2/c1-35-19-11-15(3-5-17(19)31)13-21-23(33)27-25(37-21)29-7-9-30(10-8-29)26-28-24(34)22(38-26)14-16-4-6-18(32)20(12-16)36-2/h3-6,11-14,31-32H,7-10H2,1-2H3/b21-13-,22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHTENFBMLRKJ-VOKWCDJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)C(=CC5=CC(=C(C=C5)O)OC)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)/C(=C/C5=CC(=C(C=C5)O)OC)/S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N'-{(Z)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B3884951.png)
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3884956.png)
![2-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]quinazolin-4-amine](/img/structure/B3884967.png)
![3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B3884968.png)

![3-isopropyl-1-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B3884982.png)

![4-ethyl-5-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3884987.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3884993.png)
![N-(tert-butyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3884997.png)


![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3885015.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3885038.png)
